
N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine: is a chemical compound with a complex structure that includes a purine base substituted with dipropyl and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with a purine derivative, which is then subjected to a series of reactions to introduce the dipropyl and trifluoromethyl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted purine compounds.
Applications De Recherche Scientifique
Chemistry: N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study the interactions of purine derivatives with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the dipropyl groups may influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine: can be compared with other purine derivatives, such as:
Uniqueness: The unique combination of dipropyl and trifluoromethyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications where these characteristics are advantageous.
Propriétés
Numéro CAS |
830330-40-0 |
|---|---|
Formule moléculaire |
C12H16F3N5 |
Poids moléculaire |
287.28 g/mol |
Nom IUPAC |
N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C12H16F3N5/c1-3-5-20(6-4-2)10-8-9(17-7-16-8)18-11(19-10)12(13,14)15/h7H,3-6H2,1-2H3,(H,16,17,18,19) |
Clé InChI |
UYESTINTQLFDLF-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=NC(=NC2=C1NC=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7,13,16-Tetraoxa-2,9,11,18-tetraselenatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),12(17)-triene](/img/structure/B14203110.png)
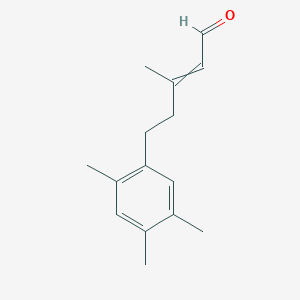
![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14203127.png)
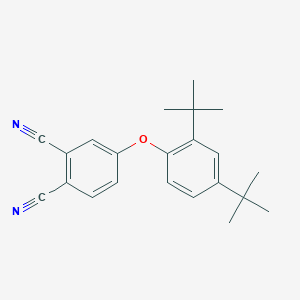
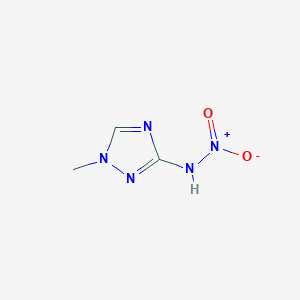
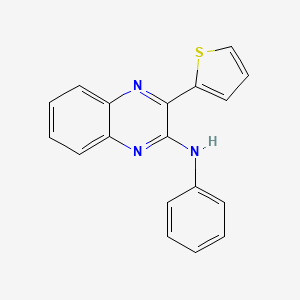
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)

![3-(Octyloxy)-2-(2-{2-[2-(octyloxy)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B14203153.png)
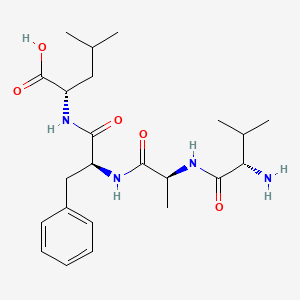
![3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde](/img/structure/B14203160.png)
![2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol](/img/structure/B14203166.png)

